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Compound of Interest

Compound Name: 2-Bromopyrene

Cat. No.: B1587533

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
bromopyrene, a significant derivative of the polycyclic aromatic hydrocarbon, pyrene. The
functionalization of the pyrene core, such as through bromination, yields precursors for a wide
array of complex molecules utilized in materials science and organic electronics.[1] This
document is intended for researchers, scientists, and professionals in drug development,
presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data in a structured format, complete with experimental protocols and a visual workflow.

Spectroscopic Data of 2-Bromopyrene
The following sections summarize the key spectroscopic data for 2-bromopyrene (CisHoBr).

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. For
aromatic compounds like 2-bromopyrene, *H and 13C NMR provide detailed information about
the electronic environment of the hydrogen and carbon atoms, respectively.[2]

IH NMR Data

The *H NMR spectrum of 2-bromopyrene was recorded in deuterated chloroform (CDCIs) at
400 MHz.[3] The chemical shifts (d) are reported in parts per million (ppm).
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
8.16 Singlet 2H
8.12 Doublet 7.5 2H
8.00-7.94 Multiplet 2H
7.83 Doublet 9.0 2H
7.80-7.72 Multiplet 1H

13C NMR Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic

carbons typically resonate in the 120-170 ppm range.[2] The following data was obtained for 2-

bromopyrene.[3]

Chemical Shift (6) ppm

131.74

131.45

130.52

127.88

127.39

126.49

126.46

124.95

124.71

Note: Specific assignments for each carbon atom were not provided in the source material.

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://www.researchgate.net/file.PostFileLoader.html?id=54be98fed039b1875d8b45e7&assetKey=AS%3A273676291772416%401442260920395
https://www.benchchem.com/product/b1587533?utm_src=pdf-body
https://www.benchchem.com/product/b1587533?utm_src=pdf-body
https://www.mdpi.com/1420-3049/29/5/1131
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-bromopyrene is expected to show characteristic absorption bands for aromatic
C-H bonds and the C-Br bond.

Wavenumber Range (cm~*) Bond Vibration Intensity
3100-3000 Aromatic C-H Stretch Medium to Weak
1600-1450 Aromatic C=C Stretch Medium to Strong
~550 C-Br Stretch Strong

The region from approximately 1500 to 400 cm~?* is known as the fingerprint region and
contains complex vibrations unique to the molecule, which can be used for identification.[4]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, allowing for the determination of the molecular weight and formula. For compounds
containing bromine, the mass spectrum exhibits a characteristic isotopic pattern due to the
presence of two stable isotopes, 7°Br and 81Br, in nearly a 1:1 natural abundance.[5] This
results in two molecular ion peaks (M* and M+2) of almost equal intensity, separated by 2 m/z
units.[5]

Parameter Value Reference
Molecular Formula CieHoBr [6]
Molecular Weight 281.15 g/mol [6]
Exact Mass 279.98876 Da [6]

) M+ and (M+2)* peaks in an
Isotopic Pattern ] . [5]
approximate 1:1 ratio

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed.
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Sample Preparation: Approximately 5-10 mg of the 2-bromopyrene sample is dissolved in
about 0.5-0.7 mL of a deuterated solvent, such as CDCls, in a5 mm NMR tube.[1][7] It is
crucial to use deuterated solvents to avoid large solvent signals in the H NMR spectrum.[8]

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then
tuned, and the magnetic field is shimmed to ensure homogeneity.[1]

Data Acquisition:

o 'H NMR: A standard single-pulse experiment is run. Typical parameters include a spectral
width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio,
and a relaxation delay of 1-5 seconds.[1][7]

o 13C NMR: A proton-decoupled single-pulse experiment is typically used. Due to the low
natural abundance of 13C, a larger number of scans is required.[7]

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier
transform to obtain the NMR spectrum.[7] Phasing and baseline correction are then applied.

Sample Preparation: A small amount of solid 2-bromopyrene (around 50 mg) is dissolved in
a few drops of a volatile solvent like methylene chloride.[9]

Film Deposition: A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl
or KBr). The solvent is allowed to evaporate, leaving a thin solid film of the compound on the
plate.[9]

Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and
the spectrum is recorded.[9] A background spectrum of the clean salt plate is typically run
first and subtracted from the sample spectrum.

Sample Introduction: The sample is introduced into the mass spectrometer, where it is
vaporized in a vacuum.[10]

lonization: The gaseous molecules are bombarded with a high-energy beam of electrons,
which knocks an electron off the molecule to form a radical cation (the molecular ion).[10][11]
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+ lon Acceleration and Separation: The resulting ions are accelerated by charged plates and
then passed through a magnetic field. The magnetic field deflects the ions based on their
mass-to-charge ratio (m/z).[10]

+ Detection: An ion detector records the abundance of ions at each m/z value, generating the
mass spectrum.[10]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-

Bromopyrene.
2-Bromopyrene Sample
NMR MS
NMR Spectroscopy IR Spec&roscopy Mass Spectrometry

Sample Preparation Sample Preparation 1IN Sample Introduction
(Dissolve in CDCI3) (Thin Film on Salt Plate) (Vaporization)
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(1H and 13C) (FT-IR) (Electron Impact)
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2-Bromopyrene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1587533?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

